6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester
Overview
Description
6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H10ClNO4. It is a member of the oxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester typically involves the reaction of 6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of
Biological Activity
6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester (CAS Number: 123040-75-5) is a compound of significant interest in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly azasetron, a serotonin receptor antagonist. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 241.63 g/mol
- CAS Number : 123040-75-5
- Structure : The compound features a benzoxazine ring with a chloro substituent and a carboxylic acid methyl ester functional group.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazine compounds exhibit antimicrobial properties. Specifically, the benzoxazine framework has been associated with activity against a range of bacterial strains. For instance, compounds related to 6-Chloro-3,4-dihydro-3-oxo derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial activity.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
6-Chloro derivative | Staphylococcus aureus | 7.23 |
6-Chloro derivative | Escherichia coli | 11.7 |
Antioxidant Activity
The antioxidant capacity of benzoxazine derivatives has also been explored. These compounds are believed to scavenge free radicals, thereby reducing oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been utilized to quantify this activity, with results indicating that the compound exhibits significant free radical scavenging ability.
Serotonin Receptor Binding
One of the notable pharmacological actions of 6-Chloro-3,4-dihydro derivatives is their interaction with serotonin receptors. Research indicates that these compounds can act as antagonists at the serotonin 5-HT3 receptor, which is implicated in various physiological processes including nausea and anxiety. The binding affinity of these compounds has been quantified using competitive binding assays.
Compound | Receptor | Binding Affinity (K, nM) |
---|---|---|
6-Chloro derivative | 5-HT3 | 0.051 |
The biological activity of 6-Chloro-3,4-dihydro derivatives is largely attributed to their structural characteristics that facilitate interaction with biological targets. The presence of the chloro group and the carboxylic acid moiety enhances their ability to form hydrogen bonds and interact with receptor sites.
Case Studies
- Antibacterial Efficacy : A study demonstrated that synthesized benzoxazine derivatives exhibited potent antibacterial activity against E. coli and S. aureus, highlighting their potential as therapeutic agents in treating bacterial infections.
- Antioxidant Properties : In vitro assays showed that these compounds could significantly reduce oxidative stress markers in cell cultures exposed to oxidative agents.
- Serotonin Receptor Antagonism : Experimental models using rodents indicated that administration of these compounds led to reduced vomiting reflexes, suggesting their utility in managing chemotherapy-induced nausea.
Properties
IUPAC Name |
methyl 6-chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c1-15-10(14)6-2-5(11)3-7-9(6)16-4-8(13)12-7/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSWKMQEDQRHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563850 | |
Record name | Methyl 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-75-5 | |
Record name | Methyl 6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123040-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1,4-Benzoxazine-8-carboxylic acid, 6-chloro-3,4-dihydro-3-oxo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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